REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([CH2:11][NH:12][C:13](=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15])=[CH:7][C:3]=1[C:4]([OH:6])=O.S(O)(O)(=O)=O.[NH2:24][C:25]1[NH:26][CH:27]=[CH:28][N:29]=1.F[B-](F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2C=CC=CC=2N=N1.C(N(CC)C(C)C)(C)C>CN(C)C=O>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([CH2:11][NH:12][C:13](=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15])=[CH:7][C:3]=1[C:4]([NH:24][C:25]1[NH:26][CH:27]=[CH:28][N:29]=1)=[O:6] |f:1.2,3.4|
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Name
|
|
Quantity
|
420 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)CNC(C(C)(C)C)=O
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Name
|
|
Quantity
|
349 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NC=1NC=CN1
|
Name
|
|
Quantity
|
722 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.N1(N=NC2=C1C=CC=C2)OC(=[N+](C)C)N(C)C
|
Name
|
|
Quantity
|
869 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
2.94 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
ice water
|
Quantity
|
14 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stir for 90 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a thermally controlled reaction vessel
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Type
|
TEMPERATURE
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Details
|
Cool the reaction mixture to 10° C.
|
Type
|
CUSTOM
|
Details
|
Collect the solids
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Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
dry the material in air for 24 h
|
Duration
|
24 h
|
Type
|
WAIT
|
Details
|
in a vacuum oven at 50° C. for 24 h
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
heat to an internal temperature of 73° C. for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cool to 10° C
|
Type
|
FILTRATION
|
Details
|
Filter the suspension
|
Type
|
CUSTOM
|
Details
|
to isolate the solid material
|
Type
|
CUSTOM
|
Details
|
Dry the material in air for 24 h
|
Duration
|
24 h
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)NC=2NC=CN2)C=C(C=C1)CNC(C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 435 g | |
YIELD: PERCENTYIELD | 83.4% | |
YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |